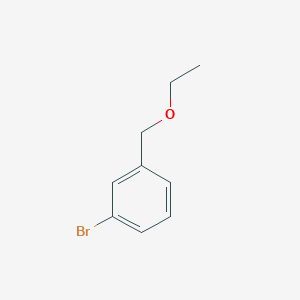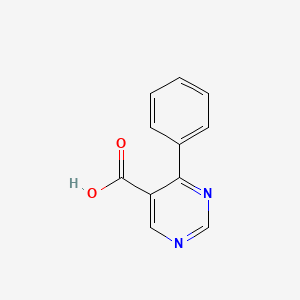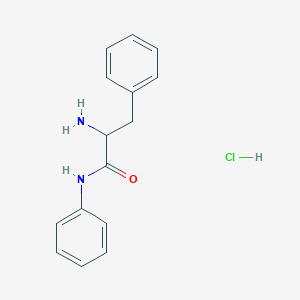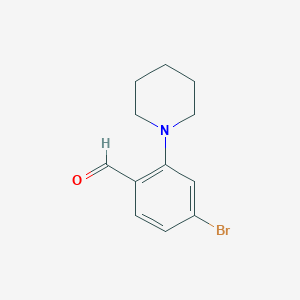
2-(4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid
Übersicht
Beschreibung
The compound "2-(4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid" is a derivative of piperidine, which is a common structural motif in many pharmaceutical agents. Piperidine derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Synthesis Analysis
The asymmetric synthesis of related piperidine derivatives has been explored in the literature. For instance, the synthesis of enantiomerically pure (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, along with their N-Boc and N-Cbz protected analogues, has been described . The synthesis of these compounds involves multiple steps, starting from readily available amino acids like L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. Key steps in these syntheses include tribenzylation, alkylation, hydroboration, oxidation, and reductive amination, leading to the formation of the piperidine ring with the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The substituents on the piperidine ring, such as the tert-butoxycarbonyl and benzyloxycarbonyl groups, play a crucial role in determining the physical and chemical properties of these compounds. These groups are often used as protecting groups in organic synthesis to prevent unwanted reactions at the amine functionality.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. The presence of amino and carboxylic acid functional groups allows for reactions typical of amines and acids, respectively. For example, the amino group can be involved in nucleophilic substitution reactions, while the carboxylic acid group can participate in esterification and amidation reactions. The protecting groups such as Boc and Cbz can be removed under specific conditions, allowing for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives like "2-(4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid" are influenced by their molecular structure. The presence of bulky protecting groups can increase the molecular weight and steric hindrance, affecting solubility and reactivity. The pKa values of the amino and carboxylic acid groups are important for understanding the compound's behavior in different pH environments, which is crucial for its potential use in biological systems.
Wissenschaftliche Forschungsanwendungen
Discovery and Investigation of Antineoplastic Agents
A novel series of compounds, including those related to the specified chemical structure, have demonstrated significant potential as antineoplastic (anti-cancer) drug candidates. These molecules have shown excellent cytotoxic properties, often more potent than contemporary anticancer drugs, with a notable ability to selectively target tumor cells while also modulating multi-drug resistance. Their mechanisms of action include apoptosis induction, generation of reactive oxygen species, activation of caspases, and affecting mitochondrial functions, indicating their promise for further evaluation as antineoplastic agents (Mohammad Hossain et al., 2020).
Functional Chemical Groups in CNS Drug Synthesis
Research has identified various functional chemical groups, including those found in compounds similar to the specified chemical, that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. These include a range of heterocycles and carboxylic acid derivatives, highlighting the importance of structural diversity in the development of new therapeutic agents for CNS disorders (S. Saganuwan, 2017).
Catalytic Non-Enzymatic Kinetic Resolution
In synthetic organic chemistry, catalytic non-enzymatic kinetic resolution techniques, utilizing chiral catalysts for asymmetric reactions, have gained popularity. These methods provide high enantioselectivity and yield for the synthesis of chiral compounds, including those related to the specified chemical structure. This approach is crucial for the industrial synthesis of chiral compounds, demonstrating the versatility and importance of such chemical intermediates in facilitating enantioselective synthesis (H. Pellissier, 2011).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Organotin(IV) complexes, including those derived from carboxylic acids similar to the specified compound, exhibit remarkable anticarcinogenicity and toxicity profiles. These complexes have shown significant antitumor activity and cytotoxicity, attributed to the stable ligand–Sn bonds and the lipophilicity conferred by the organotin moiety. Such findings underscore the potential of these complexes in cancer therapy, further emphasizing the role of carboxylic acid derivatives in developing biologically active compounds (Saqib Ali et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-19(2,3)28-18(26)22-11-9-20(10-12-22,13-16(23)24)21-17(25)27-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXAPZVMAFQXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119108 | |
| Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid | |
CAS RN |
1447607-41-1 | |
| Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)






![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)




